molecular formula C9H14IN3O2 B11783177 tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B11783177
M. Wt: 323.13 g/mol
InChI Key: CJVSPKAJUFZQMI-UHFFFAOYSA-N
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Description

tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate typically involves the iodination of a pyrazole derivative followed by carbamation. One common method starts with 1-methyl-1H-pyrazole, which is iodinated using iodine and a suitable oxidizing agent. The iodinated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely but often include key proteins or nucleic acids involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate
  • tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate
  • tert-Butyl (4-ethynyl-1-methyl-1H-pyrazol-5-yl)carbamate

Uniqueness

tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of the iodine atom, which makes it particularly useful in coupling reactions and as a precursor for further functionalization. The iodine atom can be easily substituted, allowing for the synthesis of a wide variety of derivatives .

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

tert-butyl N-(4-iodo-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H14IN3O2/c1-9(2,3)15-8(14)12-7-6(10)5-11-13(7)4/h5H,1-4H3,(H,12,14)

InChI Key

CJVSPKAJUFZQMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C)I

Origin of Product

United States

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